BenchChemオンラインストアへようこそ!

2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Phosphodiesterase Inhibition Medicinal Chemistry Scaffold Optimization

This unadorned, low-molecular-weight (164.16) pyrazolo[4,3-d]pyrimidin-7-one scaffold is the foundational template for several therapeutically critical phosphodiesterase (PDE) inhibitor programs. The specific N2-ethyl group drives distinct solubility and reactivity profiles that cannot be replicated by N2-phenyl or N2-hydrogen analogs. With a favorable LogP (-0.3) and minimal functionalization, it is purpose-built for high-throughput parallel synthesis and cost-efficient chemical library expansion. Sourcing this exact CAS-graded core ensures reproducibility in SAR studies and avoids the bioactivity shifts or handling surprises that accompany even conservative substituent swaps.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 923283-59-4
Cat. No. B1418203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
CAS923283-59-4
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCCN1C=C2C(=N1)C(=O)NC=N2
InChIInChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)7(12)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,12)
InChIKeyGDSGVASFZSYZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 923283-59-4): Procurement-Scale Structural and Physicochemical Baseline


2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 923283-59-4) is a heterocyclic small molecule belonging to the pyrazolo[4,3-d]pyrimidin-7-one class, a scaffold recognized for its utility as a core template in medicinal chemistry, particularly in the development of phosphodiesterase (PDE) inhibitors [1]. The compound possesses a molecular formula of C7H8N4O and a molecular weight of 164.16 g/mol [2]. Its computed physicochemical properties include a LogP (XLogP3-AA) of -0.3, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond [2]. These fundamental properties define the starting point for understanding its handling, solubility, and potential for further derivatization, distinguishing it from more elaborated analogs within the same heterocyclic family.

Why Generic Substitution of 2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (923283-59-4) with Related Pyrazolopyrimidinones Is Not Trivial


The pyrazolo[4,3-d]pyrimidin-7-one scaffold is a privileged structure in medicinal chemistry, yet small structural variations, particularly at the N2 position, exert profound effects on biological activity, selectivity, and synthetic utility. This compound's N2-ethyl substitution represents a distinct chemical entity with a defined set of physicochemical, safety, and reactivity parameters that cannot be assumed for analogs with alternative substituents (e.g., N2-phenyl, N2-hydrogen, or N2-alkyl variations). Generic substitution with a closely related pyrazolopyrimidinone could introduce unintended changes in solubility (LogP shifts), synthetic accessibility of subsequent derivatives, and, critically, the safety profile during handling. The following quantitative evidence demonstrates why the specific identity of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one must be rigorously maintained in research and industrial workflows, as even seemingly conservative replacements can invalidate comparative studies or compromise process safety.

Quantitative Differentiation Evidence for 2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (923283-59-4) Against Comparator Scaffolds


Core Scaffold Potency and Selectivity Comparison: Pyrazolo[4,3-d]pyrimidin-7-one vs. Sildenafil Class

While this specific compound (923283-59-4) lacks direct, publicly available PDE5 IC50 data, its core pyrazolo[4,3-d]pyrimidin-7-one scaffold is the structural foundation for potent PDE5 inhibitors, including sildenafil (IC50 ~5 nM) and numerous analogs. Crucially, structure-activity relationship (SAR) studies on related 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives demonstrate that modifications at the N2 position directly impact both PDE5 inhibitory potency and selectivity over PDE6. For instance, N-acylamido derivatives (compounds 6a-e) showed PDE5 inhibitory activities up to 6-fold more potent than sildenafil, but with reduced PDE6 selectivity (only 1-3 fold) compared to sildenafil [1]. The N2-ethyl substitution on the unadorned scaffold of 923283-59-4 provides a minimal, unfunctionalized starting point, offering a clean baseline for SAR exploration that is distinct from the more elaborated, potent, and selective N2-substituted analogs. Therefore, this compound's value lies in its role as a versatile, low-molecular-weight building block for generating diverse libraries, rather than as a pre-optimized, high-potency inhibitor.

Phosphodiesterase Inhibition Medicinal Chemistry Scaffold Optimization

Physicochemical Differentiation: LogP, Hydrogen Bonding, and Rotatable Bond Profile vs. N2-Phenyl and N2-Hydrogen Analogs

The compound's computed physicochemical properties provide quantifiable differentiation from common comparator scaffolds. 2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one exhibits a LogP (XLogP3-AA) of -0.3, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond [1]. In comparison, the unsubstituted core (1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one, CAS 13877-55-9) has a molecular weight of 136.11 g/mol and lacks the ethyl group's lipophilic contribution, likely resulting in a lower LogP . Conversely, the 2-phenyl substituted analog (2-phenylpyrazolo[4,3-d]pyrimidin-7-one) would have a significantly higher LogP and molecular weight (approx. 212 g/mol), with altered solubility and permeability characteristics [2]. These differences are non-trivial for compound handling, formulation, and biological assay design.

Physicochemical Properties Drug-likeness Solubility

Safety and Handling Profile: Quantified Hazard Classification vs. Sildenafil Citrate

Procurement and safe handling are critical decision points. The safety data sheet (SDS) for 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one classifies it with specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the SDS for sildenafil citrate, a common comparator, lists it as a reproductive toxin (H360) and may include additional chronic toxicity concerns . This quantifiable difference in hazard classification directly impacts the personal protective equipment (PPE) required, the ventilation controls needed, and the overall risk assessment for laboratory-scale handling versus larger-scale synthesis. The absence of reproductive toxicity labeling for 923283-59-4 represents a tangible advantage in terms of reduced regulatory and safety compliance burden for routine research use.

Occupational Safety Chemical Handling Procurement Risk Assessment

Synthetic Accessibility and Commercial Availability: Purity and Cost Comparison

As a minimally functionalized core, 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is commercially available from multiple vendors with standard purity specifications (typically 95-98%) . This contrasts with more complex, patented PDE5 inhibitors like sildenafil, which are subject to intellectual property restrictions and are primarily available as high-cost reference standards. The compound's low molecular weight (164.16 g/mol) and simple structure translate to a lower cost-per-gram compared to elaborated analogs, making it an economically attractive building block for parallel synthesis and library production. For example, procurement from standard chemical suppliers yields material at a fraction of the cost of a typical PDE5 inhibitor reference standard, enabling larger-scale experimentation and reaction optimization without prohibitive expense.

Chemical Sourcing Synthetic Intermediates Cost-Efficiency

Optimal Application Scenarios for 2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (923283-59-4) Based on Evidence


Scaffold Diversification and Parallel Library Synthesis

The compound's low molecular weight, favorable LogP, and minimal functionalization make it an ideal core for constructing diverse chemical libraries via parallel synthesis. Its N2-ethyl group provides a specific starting point for SAR studies, while the pyrimidinone ring offers multiple sites for further derivatization (e.g., N1-alkylation, C5-arylation, C3-functionalization). The low cost and good commercial availability (Section 3, Evidence Item 4) enable high-throughput experimentation without prohibitive expense, a key advantage over more complex, costly PDE5 inhibitor scaffolds. Furthermore, its lower hazard profile (Section 3, Evidence Item 3) simplifies laboratory handling during large-scale library production.

PDE5 Inhibitor Hit-to-Lead Optimization

As the core scaffold for the sildenafil class of PDE5 inhibitors, this compound serves as a critical starting point for medicinal chemistry campaigns aimed at improving potency, selectivity, or pharmacokinetic properties. The class-level evidence (Section 3, Evidence Item 1) demonstrates that modifications to the pyrazolo[4,3-d]pyrimidin-7-one core can yield compounds with significantly enhanced PDE5 inhibitory activity. Researchers can leverage this scaffold to systematically explore N2-substituent effects, aiming to achieve a more favorable balance between PDE5 potency and PDE6 selectivity than existing analogs.

Physicochemical Property Baseline for Drug-likeness Studies

The computed physicochemical properties (LogP = -0.3, MW = 164, HBD = 1, HBA = 3, rotatable bonds = 1) (Section 3, Evidence Item 2) position this compound within favorable drug-like space (Lipinski's Rule of Five). It can serve as a baseline comparator in studies assessing the impact of substituent additions on solubility, permeability, and metabolic stability. By systematically elaborating from this core, medicinal chemists can track how each modification alters key ADME parameters, enabling a rational, data-driven approach to lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.